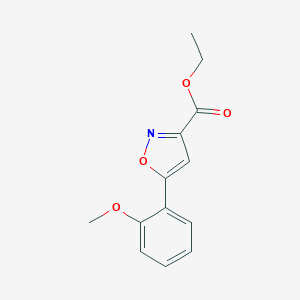

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxyphenyl group enhances its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzoyl chloride with ethyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate features an oxazole ring with an ethyl ester group and a 2-methoxyphenyl substituent. Its molecular formula is , and it exhibits properties typical of compounds containing heteroatoms, which can influence its reactivity and interactions with biological targets.

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its oxazole ring enables various reactions, including:

- Substitution Reactions : The methoxy group can undergo electrophilic substitution, allowing for the introduction of diverse functional groups.

- Cyclization : It can be used to create other heterocycles through cyclization reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Electrophilic substitution on the aromatic ring | Nitro or halogenated derivatives |

| Cyclization | Formation of new heterocycles | Various substituted oxazoles |

| Reduction | Conversion of ester to alcohol | Alcohol derivatives |

This compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties :

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Anticancer Potential :

Research indicates that the compound may interact with specific molecular targets involved in cancer pathways. The oxazole ring can inhibit enzymes crucial for cancer cell proliferation.

Table 2: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Inhibition of growth |

| Gram-negative bacteria | Varying degrees of inhibition | |

| Anticancer | Cancer cell lines (e.g., SH-SY5Y) | Inhibition of proliferation |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its unique structure allows for modifications that can enhance its bioactivity and selectivity.

Case Study :

A study focused on the structure–activity relationship (SAR) of substituted oxazoles revealed that modifications to the methoxy group significantly impacted the compound's binding affinity to target receptors involved in cancer signaling pathways . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Mecanismo De Acción

The biological activity of Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is attributed to its ability to interact with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The methoxy group can enhance membrane permeability, facilitating the compound’s entry into cells. The exact pathways and targets depend on the specific biological context and the derivative used.

Comparación Con Compuestos Similares

- Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

- Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate

- Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate

Comparison: Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its chlorinated or fluorinated analogs, the methoxy derivative may exhibit different biological activities and solubility profiles. The methyl analog, while similar in structure, lacks the electron-donating effects of the methoxy group, potentially altering its chemical behavior.

Actividad Biológica

Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxy group enhances its lipophilicity, potentially improving cell membrane permeability and biological activity. The molecular formula is with a molecular weight of approximately 233.24 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has demonstrated promising anticancer activities across several cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through various mechanisms, including the activation of p53 and caspase pathways. For instance, in vitro assays revealed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Caspase activation |

| MEL-8 | Variable | p53 pathway activation |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. The oxazole ring plays a crucial role in these interactions, influencing the function of various enzymes and receptors.

Specific Targets

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.

- Receptor Modulation : It may also act as a modulator for specific receptors related to inflammation and pain pathways, similar to other compounds in its class.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity : A systematic evaluation was conducted on the compound's effects on neuroblastoma SH-SY5Y cells, where it exhibited a desirable pharmacokinetic profile following both intravenous and oral administration .

- Antimicrobial Evaluation : In another study, the compound was tested against a panel of bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics.

Future Directions

The ongoing research into this compound suggests its potential as a lead compound for drug development targeting microbial infections and cancers. Further studies are needed to elucidate its full pharmacological profile and optimize its structure for enhanced efficacy.

Propiedades

IUPAC Name |

ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-17-13(15)10-8-12(18-14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROQDMCKZZOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548589 | |

| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110578-28-4 | |

| Record name | Ethyl 5-(2-methoxyphenyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110578-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.